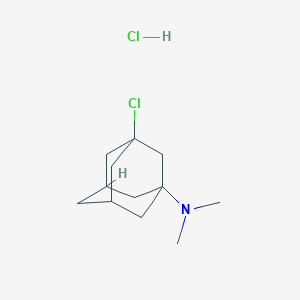

(3-chloro-1-adamantyl)dimethylamine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-chloro-1-adamantyl)dimethylamine hydrochloride is a chemical compound that belongs to the adamantane family Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-1-adamantyl)dimethylamine hydrochloride typically involves the chlorination of 1-adamantylamine followed by methylation. The process can be summarized as follows:

Chlorination: 1-adamantylamine is reacted with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position.

Methylation: The resulting 3-chloro-1-adamantylamine is then subjected to methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield (3-chloro-1-adamantyl)dimethylamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of (3-chloro-1-adamantyl)dimethylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, reaction temperature, and purification techniques such as recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(3-chloro-1-adamantyl)dimethylamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.

Oxidation: Formation of oxidized products such as alcohols or ketones.

Reduction: Formation of reduced products such as amines or hydrocarbons.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

(3-Chloro-1-adamantyl)dimethylamine HCl serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in creating diverse chemical entities. The compound can undergo:

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced with other functional groups, facilitating the design of new compounds.

- Oxidation and Reduction Reactions: These reactions can yield derivatives with altered properties.

- Hydrolysis: This can lead to the formation of different products under acidic or basic conditions.

Biological Research

Investigating Biological Activities

Research has indicated that this compound may interact with various biomolecules, making it a candidate for studying biological mechanisms. Its interactions can include:

- Enzyme Inhibition: The compound's structure allows it to bind to enzymes, potentially influencing their activity. This characteristic is crucial for developing enzyme inhibitors that could serve therapeutic purposes.

- Receptor Modulation: The compound may interact with specific receptors, impacting signal transduction pathways .

Case Study: Cholinesterase Inhibition

A study explored the binding mode of adamantyl derivatives, including this compound, within cholinesterase enzymes through molecular docking simulations. The findings suggested that these compounds exhibited significant inhibitory activity against butyrylcholinesterase (BChE), which is relevant for developing treatments for Alzheimer's disease due to BChE's role in acetylcholine metabolism .

Pharmaceutical Applications

Drug Development Precursor

The compound is being explored for its potential therapeutic properties. Its unique structural features make it suitable as a precursor in drug synthesis. Research has focused on:

- Anti-HIV Compounds: Synthetic procedures have been developed to create promising anti-HIV substances starting from compounds like this compound .

- Potential in Neurological Disorders: Given its interaction with cholinesterases, this compound could lead to new treatments for cognitive disorders .

Industrial Applications

Chemical Manufacturing Intermediate

In industrial settings, this compound is utilized as an intermediate in producing advanced materials. Its versatility allows it to be employed in various chemical processes, enhancing production efficiency and product diversity.

Mécanisme D'action

The mechanism of action of (3-chloro-1-adamantyl)dimethylamine hydrochloride is not fully understood, but it is believed to interact with biological membranes and proteins due to its lipophilic nature. The adamantane core provides a stable and rigid structure that can enhance the binding affinity to molecular targets, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

Rimantadine: Another antiviral drug with structural similarities.

Uniqueness

(3-chloro-1-adamantyl)dimethylamine hydrochloride is unique due to the presence of the chlorine atom and the dimethylamine group, which can impart different chemical and biological properties compared to other adamantane derivatives. This uniqueness makes it a valuable compound for further research and development in various fields.

Activité Biologique

(3-Chloro-1-adamantyl)dimethylamine hydrochloride, a compound derived from adamantane, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

The compound has the chemical formula C₁₂H₂₀ClN and a molecular weight of 229.75 g/mol. Its structure features a chlorinated adamantane moiety, which is known for enhancing biological activity through unique interactions with biological targets.

Antimicrobial Properties

Research indicates that adamantane derivatives exhibit significant antimicrobial activity. (3-Chloro-1-adamantyl)dimethylamine HCl has been evaluated against various bacterial strains, particularly focusing on its efficacy against Mycobacterium tuberculosis . In vitro studies have demonstrated that the compound displays potent inhibitory effects, with an IC₅₀ value indicating effective bacterial growth inhibition.

The primary mechanism of action for this compound involves the inhibition of PptT, an essential enzyme in the mycobacterial growth pathway. This inhibition leads to the disruption of lipid metabolism necessary for cell wall synthesis in mycobacteria, thereby exerting its antimicrobial effects .

Study on Antimycobacterial Activity

A significant study published in 2022 evaluated the in vivo efficacy of this compound against M. tuberculosis in murine models. The results indicated that treatment with this compound led to a marked reduction in bacterial load in the lungs compared to control groups. The study highlighted the compound's potential as a therapeutic agent for tuberculosis, particularly in drug-resistant strains .

Cardiovascular Safety Profile

While evaluating the safety profile of this compound, researchers found that it did not exhibit toxicity towards human liver cells (HEPG2) or macrophage cells (THP-1). However, some analogues showed cardiotoxic effects, suggesting that further studies are necessary to ensure cardiovascular safety before clinical applications .

Propriétés

IUPAC Name |

3-chloro-N,N-dimethyladamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClN.ClH/c1-14(2)12-6-9-3-10(7-12)5-11(13,4-9)8-12;/h9-10H,3-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUORPFDUMANJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C12CC3CC(C1)CC(C3)(C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.